molecular formula C9H19NO2 B554682 (S)-2-Aminononanoic acid CAS No. 133444-84-5

(S)-2-Aminononanoic acid

Cat. No. B554682
M. Wt: 173.25 g/mol
InChI Key: JVPFOKXICYJJSC-QMMMGPOBSA-N
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Description

(S)-2-Aminononanoic acid, also known as (S)-2-AN, is an amino acid derivative that has been studied for its potential use as a neurotransmitter, as well as its potential therapeutic applications. This compound has been found to have several biochemical and physiological effects, making it an interesting candidate for further research.

Scientific Research Applications

  • Production of Nylon-9 from Soybean Oil : (S)-2-Aminononanoic acid is used in the production of Nylon-9, a type of nylon polymer. Miller et al. (1971) demonstrated that 9-Aminononanoic acid can be prepared from soybean oil through a four-step process involving alcoholysis, reductive ozonolysis, and hydrolysis. The resulting high molecular weight nylon-9 fibers show strengths comparable to commercial nylons (Miller et al., 1971).

  • Genetic Encoding for Protein Research : Liu et al. (2019) explored the genetic encoding of (2 R)-2-amino-3-fluoro-3-(4-((2-nitrobenzyl)oxy) phenyl) propanoic acid in organisms for covalent bonds in proteins. This approach has potential for innovative protein research and engineering, expanding the scope of applications in chemical biology (Liu et al., 2019).

  • Nucleic Acid Scaffolding : Astakhova and Wengel (2014) discussed the use of 2'-amino-LNA nucleotides in LNA/DNA hybrids for applications like sensing DNA and RNA targets, therapeutics, and stabilization of DNA nanostructures. This technique has applications in nanotechnology, biomedical, and material science (Astakhova & Wengel, 2014).

  • Biomedical Imaging and Tumor Imaging : McConathy et al. (2010) synthesized and evaluated enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging using positron emission tomography. They found that one of the enantiomers provided higher tumor uptake and tumor-to-brain ratios, suggesting potential in brain tumor imaging (McConathy et al., 2010).

  • Enzymatic Preparation for Drug Synthesis : Chen et al. (2011) explored enzymatic routes for preparing (S)-amino acids, including (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate for antidiabetic drugs. They achieved high yields and enantiomeric excess, showcasing its utility in pharmaceutical manufacturing (Chen et al., 2011).

  • Agricultural Applications : Teixeira et al. (2018) studied the effect of amino acids, including (S)-2-Aminononanoic acid, on soybean nitrogen metabolism and productivity. They found that the application of certain amino acids improved variables of nitrogen metabolism and increased productivity in soybean crops (Teixeira et al., 2018).

  • Bioorganometallic Chemistry : Severin, Bergs, and Beck (1998) discussed the role of α-amino acids, like (S)-2-Aminononanoic acid, in bioorganometallic chemistry. These amino acids facilitate the synthesis of organometallic fragments in biomolecules, leading to compounds with interesting stereochemistry and potential applications in medicinal and material sciences (Severin et al., 1998).

properties

IUPAC Name

(2S)-2-aminononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPFOKXICYJJSC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Aminononanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Asano, A Yamada, Y Kato, K Yamaguchi… - The Journal of …, 1990 - ACS Publications
The substrate specificity of phenylalanine dehydrogenase (L-phenylalanine: NAD+ oxidoreductase, deaminating (EC 1.4. 1.-), PheDH) fromBacillus sphaericusSCRC-R79a in the …
Number of citations: 108 pubs.acs.org
K Sakamoto, T Masutani, T Hirokawa - Scientific reports, 2020 - nature.com
Ras mutations (eg, occur in K-Ras, N-Ras, and H-Ras) are one of the most desirable and promising drug targets in chemotherapy treatments for cancer. However, there are still no …
Number of citations: 57 www.nature.com
A Plechanovová - 2006 - dspace.cuni.cz
Glutamate Carboxypeptidase II Page 1 Faculty of Science, Charles University in Prague Department of Biochemistry Diploma Thesis Study of the Active Site of Glutamate …
Number of citations: 0 dspace.cuni.cz

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